Cas no 605-02-7 (1-Phenylnaphthalene)

1-Phenylnaphthalene structure
Nombre del producto:1-Phenylnaphthalene
1-Phenylnaphthalene Propiedades químicas y físicas
Nombre e identificación
-
- 1-Phenylnaphthalene
- 11 -Phenylnaphthalene
- 1-Phenylnaphthalene Solution
- Naphthalene, 1-phenyl-
- 1-Phenyl-naphthalene
- PHENYLNAPHTHALENE
- 10NXC4G45Q
- IYDMICQAKLQHLA-UHFFFAOYSA-N
- phenyl-napthalene
- 1-Naphthylbenzene
- 1-phenylnapthalene
- p-(4-naphthyl)benzene
- NSC5257
- Naphthalene, 1-phenyl- (8CI)(9CI)
- AX8016236
- ST50
- P0632
- 1-Phenylnaphthalene, 96%
- NSC-5257
- FT-0608262
- CS-0187929
- Q27251151
- 605-02-7
- InChI=1/C16H12/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-12
- NS00034370
- A832755
- MFCD00003983
- AS-57186
- 1-phenylnaphtalene
- DTXSID8060539
- NSC 5257
- AC-18700
- D82132
- EINECS 210-081-6
- 1-Phenylnaphthalene 10 microg/mL in Acetonitrile
- UNII-10NXC4G45Q
- AKOS004901779
- 10-Deacetylbaccatin III pound 10-DAB III pound(c)
- Naphthalene, 1phenyl
- Naphthalene, 1-phenyl-(8CI)(9CI)
- DTXCID1042815
- Naphthalene, 1-phenyl-(8CI)
- DB-053633
-
- MDL: MFCD00003983
- Renchi: 1S/C16H12/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-12H
- Clave inchi: IYDMICQAKLQHLA-UHFFFAOYSA-N
- Sonrisas: C12=C([H])C([H])=C([H])C([H])=C1C([H])=C([H])C([H])=C2C1C([H])=C([H])C([H])=C([H])C=1[H]
- Brn: 1906885
Atributos calculados
- Calidad precisa: 204.0939g/mol
- Carga superficial: 0
- XLogP3: 4.8
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 204.0939g/mol
- Masa isotópica única: 204.0939g/mol
- Superficie del Polo topológico: 0Ų
- Recuento de átomos pesados: 16
- Complejidad: 214
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Not available
- Denso: 1.085 g/mL at 25 °C(lit.)
- Punto de fusión: 45°C
- Punto de ebullición: 320°C(lit.)
- Punto de inflamación: Fahrenheit: >235.4 ° f
Celsius: >113 ° c - índice de refracción: n20/D 1.664(lit.)
- PSA: 0.00000
- Logp: 4.50680
- Disolución: Not available
1-Phenylnaphthalene Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: S24/25
- Período de Seguridad:S24/25
1-Phenylnaphthalene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB134015-5 g |
1-Phenylnaphthalene, 97%; . |
605-02-7 | 97% | 5 g |
€74.90 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0632-5g |
1-Phenylnaphthalene |
605-02-7 | 95.0%(GC) | 5g |
¥1210.0 | 2023-09-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21953-25g |
1-Phenylnaphthalene, 97% |
605-02-7 | 97% | 25g |
¥3599.00 | 2023-04-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160381-25g |
1-Phenylnaphthalene |
605-02-7 | >97.0%(GC) | 25g |
¥2265.90 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P41150-250mg |
1-Phenylnaphthalene |
605-02-7 | 96% | 250mg |
¥146.0 | 2023-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160381-100g |
1-Phenylnaphthalene |
605-02-7 | >97.0%(GC) | 100g |
¥7209.90 | 2023-09-01 | |
1PlusChem | 1P003F39-250mg |
1-Phenylnaphthalene |
605-02-7 | 97% | 250mg |
$18.00 | 2024-04-22 | |
Aaron | AR003FBL-250mg |
1-Phenylnaphthalene |
605-02-7 | 98% | 250mg |
$19.00 | 2025-01-22 | |
A2B Chem LLC | AB58725-100g |
1-Phenylnaphthalene |
605-02-7 | >97.0%(GC) | 100g |
$873.00 | 2024-04-19 | |
1PlusChem | 1P003F39-1g |
1-Phenylnaphthalene |
605-02-7 | 97% | 1g |
$43.00 | 2024-04-22 |
1-Phenylnaphthalene Literatura relevante
-
1. 120. 3 : 4-Benzfluorenones. Part I. The effect of groups on their formation and their fission with alkaliFawzy Ghali Baddar,Munir Gindy J. Chem. Soc. 1944 450
-
2. Molecular polarisability. The conformations of some polynuclear aromatic hydrocarbonsE. D. Bergmann,M. Rabinovitz,M. J. Aroney,R. J. W. Le Fèvre,L. Radom,G. L. D. Ritchie J. Chem. Soc. B 1968 1551
-
3. 209. Phenlpropiolic acids. Part VI. The cyclisation of dissimilarly substituted phenylpropiolic anhydrides to the corresponding 1-phenylnaphthalenesF. G. Baddar,Lanson S. El-Assal,N. A. Doss J. Chem. Soc. 1959 1027
-
Bor-Cherng Hong,Roshan Y. Nimje,Ju-Hsiou Liao Org. Biomol. Chem. 2009 7 3095
-
E. H. Binns,K. H. Squire Trans. Faraday Soc. 1962 58 762
605-02-7 (1-Phenylnaphthalene) Productos relacionados
- 66-98-8(BPDA)
- 1499-10-1(9,10-Diphenylanthracene)
- 602-55-1(9-Phenylanthracene)
- 1055-23-8(9,9'-Bianthracene)
- 66-77-3(naphthalene-1-carbaldehyde)
- 122648-99-1(9,10-Di(2-naphthyl)anthracene)
- 92-06-8(M-Terphenyl)
- 26979-27-1(9,10-Di(1-naphthyl)anthracene)
- 86-53-3(1-Cyanonaphthalene)
- 13638-82-9(1,3,6,8-Tetraphenylpyrene)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:605-02-7)1-Phenylnaphthalene

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):163.0/485.0